molecular formula C17H19N5O6S B145574 Cyclosulfamuron CAS No. 136849-15-5

Cyclosulfamuron

Cat. No. B145574
M. Wt: 421.4 g/mol
InChI Key: OFSLKOLYLQSJPB-UHFFFAOYSA-N
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Description

Cyclosulfamuron is a herbicide belonging to the sulfonylurea class, which has been developed to control broadleaf and perennial weeds in rice fields. It is a relatively new compound that offers effective weed management, contributing to stable crop production and labor savings. Despite its efficacy, cyclosulfamuron has been noted to have a minor disadvantage of inhibiting rice plant growth, particularly in the early stages of development. This aspect necessitates a careful balance between weed control and minimizing the suppression of rice growth .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of cyclosulfamuron, they do mention the synthesis of related compounds. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is detailed, starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions. This process is relevant as it involves the manipulation of sulfonylurea structures, which could be analogous to the synthesis pathways of cyclosulfamuron .

Molecular Structure Analysis

The molecular structure of cyclosulfamuron is not explicitly discussed in the provided papers. However, the structure-reactivity relationship of similar compounds, such as ABSACN, is influenced by transannular hydrogen bonds between amino and sulfonyl groups. This suggests that the molecular structure of cyclosulfamuron, likely containing similar functional groups, could also exhibit specific reactivity patterns due to intramolecular interactions .

Chemical Reactions Analysis

Cyclosulfamuron's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the suppression of weed growth, as demonstrated in studies evaluating its effects on rice cultivars. The specificity of cyclosulfamuron's interaction with ALS is a key aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclosulfamuron are not detailed in the provided papers. However, the general properties of sulfonylurea herbicides include high activity, low toxicity, high selectivity, and non-persistence in the environment. These attributes are important for the practical application of cyclosulfamuron in agricultural settings, ensuring effective weed control without significant environmental pollution or harm .

Relevant Case Studies

Case studies have shown that cyclosulfamuron can be safely applied to rice cultivars at specific concentrations and timings post-transplanting. For instance, applications of 0.45 and 0.60 kg/ha were effective in controlling a range of weeds without harming the rice plants. The studies conducted by various agricultural research stations have demonstrated the herbicide's efficacy against weeds like Cyperus difformis, Monochoria vaginalis, and others, while noting its reduced efficacy against Echinochloa crus-galli .

Scientific Research Applications

Impact on Rice Growth and Weed Control

Cyclosulfamuron, a sulfonylurea-type herbicide, is used for controlling broad leaves and perennial weeds in rice fields. Studies have shown that it can inhibit rice growth in early stages, particularly affecting root elongation more than shoot growth. Different rice varieties have varying sensitivities to Cyclosulfamuron. It's important to balance weed control efficacy with minimal suppression of rice plant growth (Ji, Song, & Jeong, 2003).

Determination and Analysis Techniques

Cyclosulfamuron has been studied using square wave stripping voltammetry (SWSV) for its voltammetric behavior. This method, involving a static mercury drop electrode, has been used for the herbicide's quantification in soil, showing high accuracy and precision. Such analytical techniques are crucial for understanding cyclosulfamuron's environmental impact and concentration in agricultural settings (Sarıgül & İnam, 2009).

Weed Control Efficacy in Paddy Rice

Cyclosulfamuron's effectiveness in controlling various weeds in paddy rice has been evaluated, showing high efficiency against several species. It is considered safe for certain rice cultivars and can be applied at specific times after rice transplanting. Such research contributes to optimizing its use for effective weed management in rice cultivation (許志聖 et al., 2004).

Behavior in Rice Paddies

Research has been conducted on the persistence, distribution, and residue of cyclosulfamuron in rice paddies. It exhibits first-order kinetics in dissipation, with different half-lives under field and laboratory conditions. The studies highlight its rapid dissipation, restricted mobility, and low terminal residues, suggesting minimal transport to non-target environments (Lee & Song, 2001).

Residue Determination in Environmental Samples

Cyclosulfamuron residues in environmental samples like soil, water, rice grain, and straw have been determined using high-performance liquid chromatography. This research is critical for monitoring its presence and impact in agricultural and natural ecosystems, ensuring safety and regulatory compliance (Lee & Kwon, 2004).

Safety And Hazards

Cyclosulfamuron can cause serious eye irritation and is very toxic to aquatic life . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers There are a few papers that discuss Cyclosulfamuron. One paper discusses the crystal structure of Cyclosulfamuron . Another paper discusses the high-performance liquid chromatographic determination of Cyclosulfamuron residues in soil, water, rice grain, and straw .

properties

IUPAC Name

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSLKOLYLQSJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057966
Record name Cyclosulfamuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosulfamuron

CAS RN

136849-15-5
Record name Cyclosulfamuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136849-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclosulfamuron [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosulfamuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053
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Record name CYCLOSULFAMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of sodium methoxide (1.08 g, 0.02 mol) in methanol is added slowly to a mixture of 1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea from Example 1 (4.30 g, 0.01 mol) in methanol at 60° C. The reaction mixture is heated at 60° C. for two hours, cooled, treated with additional sodium methoxide (0.54 g), refluxed overnight, cooled, acidified and concentrated in vacuo to obtain a residue. The residue is slurried in methanol, filtered, washed sequentially with methanol and water, and dried in a vacuum oven at 55°-60° C. to give the title product as a cream colored solid (2.2 g, 98.6% real by HPLC analysis, 70% yield, mp 168.5°-169.5° C.).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 1.78 g (0.0114 mole) of 2-amino-4,6-dimethoxypyrimidine in 50 mL of methylene chloride is cooled to 0.5° C. in an ice bath and 1.0 mL (1.62 g, 0.114 mole) of chlorosulfonyl isocyanate then added to the solution. The resulting mixture is stirred for 30 minutes and a solution of 2.66 g o-aminophenyl cyclopropyl ketone (70% real, 0.0114) and 2.6 mL triethylamine (0.0187 mole) in 50 mL of methylene chloride then slowly added to the mixture. The resulting solution is stirred at ambient temperature overnight (18 hours).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
465
Citations
T Sarıgül, R İnam - Electrochimica Acta, 2009 - Elsevier
… cyclosulfamuron has been studied by square wave stripping voltammetry (SWSV). Cyclosulfamuron … −1 , which is very close to the amount of cyclosulfamuron added to soil (50 μg L …
Number of citations: 28 www.sciencedirect.com
SH Ji, SD Song, BR Jeong - Korean Journal of Environmental …, 2003 - koreascience.kr
… Therefore, for introducing this cyclosulfamuron as a herbicide … to evaluate effects of cyclosulfamuron on early plant growth … Rice growth was inhibited by cyclosulfamuron in their early …
Number of citations: 0 koreascience.kr
YD Lee, CH Kwon - Korean Journal of Environmental Agriculture, 2004 - koreascience.kr
… cyclosulfamuron residues has been reported. The present paper describes analytical methods for cyclosulfamuron … acetonitrile/water mixture, cyclosulfamuron was quite carly eluted as …
Number of citations: 2 koreascience.kr
YD Lee, SD Song - Korean Journal of Environmental Agriculture, 2001 - koreascience.kr
… Cyclosulfamuron was gradually dissipated in two … Cyclosulfamuron was less persistent in paddy water than in soil with half-lives of 10 and 19 days, respectively. No cyclosulfamuron …
Number of citations: 2 koreascience.kr
G Kang, J Kim, E Kwon, TH Kim - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound (systematic name: 1-{[2-(cyclopropylcarbonyl)anilino]sulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea), C17H19N5O6S, is a pyrimidinylsulfonylurea herbicide. The …
Number of citations: 2 scripts.iucr.org
M Ito, T Nagayama, I Takano, M Kobayashi… - … Zasshi= Journal of the …, 2000 - cabdirect.org
Simplified determination of cyclosulfamuron in agricultural products by HPLC with a UV detector was investigated. The homogenate of agricultural products was extracted with acetone. …
Number of citations: 1 www.cabdirect.org
EH Son, SH Oh, CW Lee - Korean Journal of Weed Science, 2005 - agris.fao.org
This study was carried out to investigate the weed control effect and the growth of rice plant using Japonica cultivar, Seoan, to the newly developed Spreading oil type herbicides which …
Number of citations: 0 agris.fao.org
YI Kuk, O Do Kwon, HI Jung, NR Burgos… - Pesticide Biochemistry …, 2002 - Elsevier
… The accession was confirmed to be resistant (R) and was cross-resistant to other SU herbicides, bensulfuron-methyl, cyclosulfamuron, and pyrazosulfuron-ethyl, but not to …
Number of citations: 43 www.sciencedirect.com
YI Kuk, KH Kim, OD Kwon, DJ Lee… - Pest Management …, 2004 - Wiley Online Library
… It was most important that the herbicides selected for the resistant population were different; bensulfuron-methyl and bispyribac-sodium in the USA11 and cyclosulfamuron, …
Number of citations: 70 onlinelibrary.wiley.com
L Ros - Proceedings I of 17th Asian-Pacific Weed Society …, 1999 - cir.nii.ac.jp
Effects of mixtures of cyclosulfamuron and pendimethalin on weed control in rice in Southeast Asia | CiNii Research … Effects of mixtures of cyclosulfamuron and …
Number of citations: 1 cir.nii.ac.jp

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